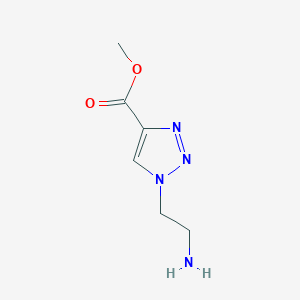
methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles . The aminoethyl group and the carboxylate ester group could be introduced through various functional group transformations.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, the aminoethyl group, and the carboxylate ester group. The electron-withdrawing nature of the ester could influence the electronic properties of the molecule .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, often serving as a scaffold in the synthesis of more complex molecules . The presence of the aminoethyl group and the ester could also allow for a variety of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate ester and the aminoethyl group could impact the compound’s solubility .
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate has been studied for its chemical properties and synthesis methods. Dzygiel et al. (2004) examined the synthesis, structure, and properties of N-acetylated derivatives of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, providing insights into the acetylation process and structural characteristics of similar compounds (Dzygiel, Rzeszotarska, Masiukiewicz, Cmoch, & Kamieński, 2004). Additionally, Feng (2005) reported on the synthesis of Methyl 1H-1,2,4-Triazole-3-carboxylate, highlighting the processes and yields involved (Feng, 2005).
Catalysis and Chemical Reactions
A significant application area of this compound is in catalysis. Hu et al. (2019) developed methyl 1H-1,2,3-triazole-4-carboxylate with a strong electron-withdrawing group as a ligand for gold(I) cations. This was used to catalyze allene synthesis and alkyne hydration, showing excellent catalytic efficiency (Hu, Shan, Ma, Zhang, Yang, & Wang, 2019).
Antimicrobial Activities
In the realm of microbiology, Pokhodylo et al. (2021) explored the antimicrobial activities of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, which are structurally related to this compound. This research focused on their effectiveness against various pathogens, indicating potential biomedical applications (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 1-(2-aminoethyl)triazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCCQRGWMVFWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)












